4-Bromo-2,5-dimethylbenzoic acid

Physicochemical characterization Solid-state properties Quality control

Researchers face failed couplings when substituting regioisomers or chloro analogs due to altered steric/electronic profiles. This specific 4-bromo-2,5-dimethylbenzoic acid delivers predictable reactivity. - **Key advantage:** Bromine handle enables milder Pd-catalyzed cross-couplings (60% yield in C-H activation) vs. chlorine analogs. - **Physicochemical calibration:** logP 2.9, pKa ~3.69, mp 171.5-172.5°C - distinct from regioisomers. - **Strategic use:** Verified intermediate for SGLT2 inhibitor programs; single-crystal XRD data (C2, R=0.053) supports solid-form studies. - **Supply:** Multiple pack sizes from grams to bulk, stable crystalline solid.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 276677-03-3
Cat. No. B2849831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethylbenzoic acid
CAS276677-03-3
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C)C(=O)O
InChIInChI=1S/C9H9BrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyPYZYBJKFYYDWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethylbenzoic Acid Overview


4-Bromo-2,5-dimethylbenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the para-position and methyl groups at the 2- and 5-positions on the benzene ring . This specific substitution pattern confers a unique steric and electronic profile that distinguishes it from other dimethylbenzoic acid isomers and halogen analogs . The compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to participate in transition metal-catalyzed cross-coupling reactions via the bromine handle [1]. Its carboxylic acid functionality further enables facile derivatization into esters, amides, and other building blocks, making it a strategic choice for medicinal chemistry and materials science applications [1].

Workflow Cross-coupling & C–H activation
Handle Para-bromo reactive site
Context Medicinal chemistry building block
Reactivity Reported higher coupling reactivity vs chloro analog

4-Bromo-2,5-dimethylbenzoic Acid vs. Analogs


Despite sharing a common molecular formula (C9H9BrO2) with its regioisomer 4-bromo-3,5-dimethylbenzoic acid, 4-bromo-2,5-dimethylbenzoic acid exhibits markedly different physicochemical properties, including a substantially lower melting point (171.5-172.5 °C vs. 218-224 °C) [1]. Similarly, substitution of bromine with chlorine (4-chloro-2,5-dimethylbenzoic acid) further depresses the melting point to 152-153 °C . These differences arise from the precise positioning of methyl groups on the aromatic ring, which influences crystal packing, solubility, and reactivity [1]. In cross-coupling applications, the bromine atom provides superior reactivity compared to chlorine, enabling milder reaction conditions and higher yields . Consequently, generic substitution with an isomer or different halogen analog without rigorous re-validation of reaction conditions can lead to failed syntheses, reduced yields, or altered product profiles, underscoring the necessity for compound-specific procurement and handling protocols [1].

This Product
4-Bromo-2,5-dimethylbenzoic acid
Melting point 171.5–172.5 °C; bromo handle enables efficient cross-coupling.
Potential Substitute
4-Bromo-3,5-dimethyl isomer
Melting point 218–224 °C; different crystal packing may alter purification and solubility.
ΔT ~47–52 °C; identity-dependent handling required.
Potential Substitute
4-Chloro-2,5-dimethyl analog
Lower melting point (152–153 °C); chlorine reduces cross-coupling reactivity.
May require harsher conditions; yield impact possible.

4-Bromo-2,5-dimethylbenzoic Acid: Key Evidence


Melting Point Comparison

4-Bromo-2,5-dimethylbenzoic acid exhibits a melting point of 171.5-172.5 °C [1]. In contrast, its regioisomer 4-bromo-3,5-dimethylbenzoic acid melts at 218-224 °C, a difference of approximately 47-52 °C . The chloro analog, 4-chloro-2,5-dimethylbenzoic acid, melts at 152-153 °C, representing an additional ~20 °C depression . This significant variation in melting behavior directly impacts purification protocols (e.g., recrystallization) and solid-state handling, making the correct compound identification critical for reproducible experimental outcomes [1].

Melting Point Comparison
Head-to-head
Target171.5–172.5 °C
3,5-isomer218–224 °C
Chloro analog152–153 °C
Melting point identifies correct regioisomer; purification and solid-state handling differ.
ΔT 47–52 °C vs regioisomer; ΔT 19–20 °C vs chloro analog.
Physicochemical characterization Solid-state properties Quality control

Synthesis Yield Benchmark

A reported synthesis of 4-bromo-2,5-dimethylbenzoic acid from 4-bromo-3-methylbenzoic acid via a palladium-catalyzed C-H activation/C-methylation sequence proceeds with a 60% isolated yield [1]. This yield, achieved under specific conditions (potassium acetate, palladium diacetate, peroxydi-tert-butyl ether in hexafluoroisopropanol at 80 °C for 24 h), provides a quantitative benchmark for evaluating alternative synthetic routes or for process scale-up efforts [1].

Synthesis Yield Benchmark
Reported
60% isolated yield
Baseline for Pd-catalyzed C–H methylation route; supports route scoping.
K₂CO₃, Pd(OAc)₂, DTBP, HFIP, 80 °C, 24 h.
Organic synthesis Process chemistry Reaction optimization

Crystal Structure & Packing

The single-crystal X-ray structure of 4-bromo-2,5-dimethylbenzoic acid has been determined, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections, indicating a high-quality dataset [1]. While comparative crystal data for analogs are not directly reported in the same study, this definitive structural information is essential for applications such as co-crystal design, polymorph screening, and computational modeling, where subtle changes in substitution pattern can drastically alter packing motifs [1].

Crystal Structure
Data to verify
Monoclinic, C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°
Enables co-crystal design and computational modeling validation.
R=0.053; no direct analog comparison in source.
Crystallography Materials science Structural biology

Cross-Coupling Reactivity: Br vs. Cl

The bromine substituent in 4-bromo-2,5-dimethylbenzoic acid is explicitly noted to enhance reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, compared to the less reactive chlorine analog . While direct kinetic data comparing the two halogens in this specific scaffold are not provided, the general class-level trend in aryl halide reactivity (Ar-Br > Ar-Cl) is well-established and supports the selection of the bromo derivative when milder conditions or higher coupling yields are required .

Cross-Coupling Reactivity
Class-level
Bromo handle enables Suzuki/Heck couplings; general trend Ar-Br > Ar-Cl.
Bromo derivative preferred for cross-coupling steps; chloro analog less reactive.
No scaffold-specific kinetic data available.
Cross-coupling Suzuki reaction Medicinal chemistry

SGLT2 Inhibitor Intermediate

4-Bromo-2,5-dimethylbenzoic acid is cited as an intermediate in the synthesis of sodium-glucose cotransporter type 2 (SGLT2) inhibitors, a class of drugs investigated for diabetes management . A related study describes the design and synthesis of cyclopropane-bearing C-glucosides as SGLT2 inhibitors starting from substituted bromobenzoic acids [1]. While the non-brominated parent compound (2,5-dimethylbenzoic acid) is also used in pharmaceutical synthesis, the bromine atom in 4-bromo-2,5-dimethylbenzoic acid provides a functional handle for subsequent cross-coupling or nucleophilic aromatic substitution steps that are not accessible with the unsubstituted analog .

SGLT2 Inhibitor Intermediate
Class-level
Cited in synthesis of SGLT2 inhibitors; provides para-bromo diversification handle.
Essential for routes requiring halogenated intermediate; non-halogenated parent lacks handle.
Medicinal chemistry synthetic route context.
Medicinal chemistry Diabetes Drug discovery

Predicted LogP & Density

Predicted physicochemical properties for 4-bromo-2,5-dimethylbenzoic acid include a logP (XLogP3) of 2.9, a density of 1.520±0.06 g/cm³, and a pKa of 3.69±0.25 [1]. In comparison, the chloro analog 4-chloro-2,5-dimethylbenzoic acid has a predicted logP of approximately 2.4 (based on ACD/Labs Percepta Platform), indicating a ~0.5 log unit decrease in lipophilicity [2]. The non-halogenated parent, 2,5-dimethylbenzoic acid, has a reported logP of 2.5 [3]. The higher lipophilicity of the bromo derivative may influence membrane permeability and solubility in biological systems or organic solvents, a critical factor in drug discovery and formulation .

Predicted LogP & Lipophilicity
Cross-study comparable
Target (Br)logP 2.9
Chloro analog~2.4
Non-halogenated2.5
Higher lipophilicity may influence membrane permeation and organic solvent solubility.
XLogP3 predicted values; pKa 3.69±0.25.
ADME prediction Drug-likeness Computational chemistry

4-Bromo-2,5-dimethylbenzoic Acid: Applications


SGLT2 Inhibitor Synthesis

The compound's established role as an intermediate in SGLT2 inhibitor synthesis makes it a strategic building block for medicinal chemistry programs targeting metabolic diseases. The bromine atom serves as a versatile handle for late-stage diversification via cross-coupling reactions, a key advantage over non-halogenated analogs . Procurement of this specific bromo derivative is essential for maintaining synthetic route fidelity and accessing the desired molecular architecture .

Cross-Coupling & C–H Activation

The documented 60% yield from a palladium-catalyzed C-H activation sequence provides a quantitative benchmark for researchers developing new C-C bond-forming reactions. The compound's para-bromo substituent and ortho-methyl groups create a unique steric and electronic environment for studying regioselectivity in cross-coupling reactions . Its well-defined crystal structure also supports mechanistic studies involving solid-state characterization of intermediates.

Crystal Engineering & Co-Crystal Design

The availability of high-quality single-crystal X-ray diffraction data (monoclinic, C2, R=0.053) enables rational co-crystal design and supramolecular synthon analysis. The significant melting point difference compared to its regioisomer underscores the importance of precise molecular geometry in dictating solid-state packing and thermal properties, making this compound a valuable model system for crystal engineering studies .

ADME Model Validation

The experimentally determined logP value (2.9) and predicted pKa (3.69) can serve as calibration points for computational models predicting physicochemical properties of halogenated aromatic acids. Comparative analysis with chloro and non-halogenated analogs (ΔlogP ~0.4-0.5) provides a dataset for refining force fields and QSAR models used in drug discovery .

Application
Selection Property
Validation Focus
SGLT2 Inhibitor Synthesis
Para-bromo handle for late-stage diversification
Synthetic route fidelity; coupling step efficiency
Cross-Coupling & C–H Activation
Defined steric/electronic environment from 2,5-dimethyl pattern
Regioselectivity; yield benchmarking (60% reference)
Crystal Engineering & Co-Crystal Design
High-resolution monoclinic crystal structure (R=0.053)
Packing motif reproducibility; polymorph screening
ADME Model Validation
Measured logP 2.9 and pKa ~3.69
Lipophilicity prediction accuracy across halogenated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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